molecular formula C7H8N4OS B1446201 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 1936634-00-2

3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B1446201
M. Wt: 196.23 g/mol
InChI Key: ULQSUGQPQVHCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Mix these compounds in glacial acetic acid and warm until the starting material dissolves .

Molecular Structure Analysis

The molecular structure of 3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one includes a thieno[3,2-d][1,2,3]triazine core with an aminoethyl group. The compound’s 1H NMR spectrum shows characteristic peaks for aromatic protons, methyl protons, and methylenic protons .


Chemical Reactions Analysis

The compound’s chemical reactions involve interactions with histamine receptors. In vitro antihistaminic studies showed competitive and non-competitive antagonism. In vivo antihistaminic studies demonstrated protection against preconvulsive dyspnea. The compound exhibits good antihistaminic activity with minimal sedative effects .


Physical And Chemical Properties Analysis

  • IR Peaks : Ar-CH (3024.83 cm⁻¹), -Ali-CH (2978.54 cm⁻¹), Arom C=C (1506.46 cm⁻¹), -CO- (1660 cm⁻¹), (C-N) (746.23 cm⁻¹)

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Potential

  • A study detailed the microwave-assisted, solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, leading to the creation of new fused heterobicyclic nitrogen systems with potential pharmacological activity. Some of these compounds showed cytotoxic activity against cancer cell lines, highlighting their potential in anticancer research (Saad, Youssef, & Mosselhi, 2011).

Antimicrobial and Antianaphylactic Activity

  • Derivatives of the compound, synthesized as new pyrido-[3',2':4,5]-thieno-[3,2-d]-1,2,3-triazine, were evaluated for their antianaphylactic activity. Certain compounds in this study demonstrated respectable antianaphylactic activity, adding value to the compound's potential use in treating allergic reactions and related conditions (Wagner et al., 1993).

Molecular Structure and Synthesis

  • The synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one were reported, offering insights into the compound's chemical behavior and potential for further modification for therapeutic uses (Hwang et al., 2006).

Metal Complexes Synthesis

  • A study on the synthesis of Cu(II), Ni(II), and Fe(II) complexes with a substituted [1,2,4] triazole Schiff base derived from 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one discussed their structural properties, showcasing the compound's versatility in forming metal complexes, which could be pivotal in the development of new catalysts or material science applications (Sancak et al., 2007).

Anticancer and Antimicrobial Applications

  • Another research effort synthesized a series of 3-substituted amino-4,5-tetramethylene thieno[2,3-d][1,2,3]-triazine-4(3H)-ones, evaluating their antimicrobial activity. Certain derivatives displayed significant antimicrobial efficacy, suggesting the compound's potential in developing new antimicrobial agents (Saravanan, Mohan, & Roy, 2010).

properties

IUPAC Name

3-(2-aminoethyl)thieno[3,2-d]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c8-2-3-11-7(12)6-5(9-10-11)1-4-13-6/h1,4H,2-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQSUGQPQVHCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=NN(C2=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Reactant of Route 2
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Reactant of Route 3
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Reactant of Route 4
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Reactant of Route 5
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

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